molecular formula C20H17BrClN3O2S B11611671 3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline

3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline

Cat. No.: B11611671
M. Wt: 478.8 g/mol
InChI Key: IOQGCCMEHILNPE-UHFFFAOYSA-N
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Description

3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core substituted with a pyrazole ring, a bromophenyl group, a methylsulfonyl group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the bromophenyl, methylsulfonyl, and chloroquinoline groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The chlorine atom in the quinoline core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline
  • 3-[3-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline

Uniqueness

The presence of the bromophenyl group in 3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C20H17BrClN3O2S

Molecular Weight

478.8 g/mol

IUPAC Name

3-[5-(4-bromophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-chloro-7-methylquinoline

InChI

InChI=1S/C20H17BrClN3O2S/c1-12-3-4-14-10-16(20(22)23-17(14)9-12)19-11-18(24-25(19)28(2,26)27)13-5-7-15(21)8-6-13/h3-10,19H,11H2,1-2H3

InChI Key

IOQGCCMEHILNPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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